molecular formula C20H19N3O4 B2560883 5-Morpholino-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941929-18-6

5-Morpholino-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2560883
CAS RN: 941929-18-6
M. Wt: 365.389
InChI Key: NPVHEZLGSOYHHS-UHFFFAOYSA-N
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Description

5-Morpholino-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as MORC-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MORC-2 is a heterocyclic compound that contains both oxazole and furan rings, making it a highly versatile molecule with unique properties.

Scientific Research Applications

Interaction and Synthesis of Morpholino-Oxazole Compounds

  • Research has explored the synthesis and reactions of morpholino-1,3-oxazole-4-carbonitriles, specifically looking at compounds with phthalimidobutyl or phthalimidopentyl substituents at the oxazole ring. These studies highlight the formation of various products through reactions with hydrazine hydrate, indicating the potential for creating diverse molecular structures from similar starting materials (Chumachenko et al., 2014).

Synthesis and Antimicrobial Activities

  • Another study focused on the design and synthesis of azole derivatives, starting from furan-2-carbohydrazide, to produce compounds with varying secondary amines, including morpholine. These synthesized compounds were characterized and tested for their antimicrobial activities, demonstrating the potential of morpholino-oxazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Reactions with Nitrogen-Containing Bases

  • A study examined the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases, revealing different outcomes based on the type of nitrogen base used. This research underscores the versatility of oxazole compounds in chemical synthesis, potentially leading to new chemical entities with diverse properties (Shablykin et al., 2008).

Mechanism of Action

properties

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-2-4-15(5-3-14)25-13-16-6-7-18(26-16)19-22-17(12-21)20(27-19)23-8-10-24-11-9-23/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHEZLGSOYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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